Phenanthro[1,10,9,8-opqra]perylene
Overview
Description
Phenanthro[1,10,9,8-opqra]perylene is a polycyclic aromatic hydrocarbon with the molecular formula C28H14.
Preparation Methods
Synthetic Routes and Reaction Conditions
This involves the formation of radicals followed by the addition of acetylene units . Another method involves the direct condensation of phenyl, naphthyl, or anthracenyl groups with another polycyclic aromatic hydrocarbon .
Industrial Production Methods
Industrial production methods for phenanthro[1,10,9,8-opqra]perylene are not well-documented in the literature. the synthesis methods mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Phenanthro[1,10,9,8-opqra]perylene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can produce hydrocarbon derivatives.
Scientific Research Applications
Phenanthro[1,10,9,8-opqra]perylene has several scientific research applications:
Mechanism of Action
The mechanism of action of phenanthro[1,10,9,8-opqra]perylene involves its ability to generate singlet oxygen and superoxide ions through photochemical reactions . These reactive oxygen species can interact with biological molecules, leading to various therapeutic effects. The molecular targets and pathways involved include DNA, proteins, and cellular membranes .
Comparison with Similar Compounds
Phenanthro[1,10,9,8-opqra]perylene is unique due to its extended π-conjugated system and its ability to generate reactive oxygen species. Similar compounds include:
Perylene: Another polycyclic aromatic hydrocarbon with similar photochemical properties.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon with fewer rings and different photochemical properties.
Anthracene: Another polycyclic aromatic hydrocarbon with three fused benzene rings and different photochemical properties.
This compound stands out due to its larger structure and enhanced photochemical reactivity.
Properties
IUPAC Name |
octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14/c1-5-15-13-16-6-3-11-21-22-12-4-8-18-14-17-7-2-10-20-19(9-1)23(15)27(25(16)21)28(24(17)20)26(18)22/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQHWGXLBQHJST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C4C(=CC=C3)C5=CC=CC6=C5C7=C8C(=C6)C=CC=C8C(=C1)C2=C47 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172450 | |
Record name | Phenanthro(1,10,9,8-opqra)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190-39-6 | |
Record name | Phenanthro[1,10,9,8-opqra]perylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenanthro(1,10,9,8-opqra)perylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000190396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenanthro(1,10,9,8-opqra)perylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20172450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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